N,N-diethyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
N~2~,N~2~-DIETHYL-1,9-DIMETHYL-4-OXO-1,4-DIHYDROPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~-DIETHYL-1,9-DIMETHYL-4-OXO-1,4-DIHYDROPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process starts with the preparation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the carboxamide group and the diethyl and dimethyl substituents. Common reagents used in these steps include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~2~-DIETHYL-1,9-DIMETHYL-4-OXO-1,4-DIHYDROPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
N~2~,N~2~-DIETHYL-1,9-DIMETHYL-4-OXO-1,4-DIHYDROPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N2,N~2~-DIETHYL-1,9-DIMETHYL-4-OXO-1,4-DIHYDROPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDINE-2-CARBOXAMIDE exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives with different substituents. Examples include:
- N-(3-Chloro-2-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide .
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate .
Uniqueness
What sets N2,N~2~-DIETHYL-1,9-DIMETHYL-4-OXO-1,4-DIHYDROPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDINE-2-CARBOXAMIDE apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties
Properties
Molecular Formula |
C17H20N4O2 |
---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
N,N-diethyl-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C17H20N4O2/c1-5-20(6-2)17(23)13-10-12-15(19(13)4)18-14-11(3)8-7-9-21(14)16(12)22/h7-10H,5-6H2,1-4H3 |
InChI Key |
WKMQTKDTSORNRI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(N1C)N=C3C(=CC=CN3C2=O)C |
Origin of Product |
United States |
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